molecular formula C22H21ClN4O2S B2422691 N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1189430-66-7

N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2422691
CAS No.: 1189430-66-7
M. Wt: 440.95
InChI Key: YUDLSQWMIYGFDM-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. This compound covalently binds to a cysteine residue (Cys-481) in the active site of BTK, leading to sustained suppression of its enzymatic activity. By targeting BTK, this inhibitor effectively blocks downstream signaling, including the activation of pathways such as NF-κB, which are essential for B-cell proliferation, survival, and differentiation. Its primary research value lies in the investigation of B-cell mediated diseases, with significant applications in the study of autoimmune disorders like rheumatoid arthritis and lupus, as well as in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. Researchers utilize this compound to dissect the molecular mechanisms of B-cell activation and to evaluate the therapeutic potential of BTK inhibition in preclinical models, providing critical insights for the development of novel targeted therapies. The unique imidazoquinazolinone scaffold of this inhibitor contributes to its high selectivity and potency, making it a valuable pharmacological tool for probing BTK-dependent cellular processes.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-12(2)18-21(29)27-19(26-18)14-8-4-6-10-16(14)25-22(27)30-13(3)20(28)24-17-11-7-5-9-15(17)23/h4-13,18H,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDLSQWMIYGFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's mechanisms, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features an imidazoquinazoline core, which is known for its diverse biological activities. The presence of a chlorophenyl group and a thioether linkage enhances its pharmacological profile.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit multiple kinases involved in cancer cell proliferation and survival. For instance, derivatives have demonstrated inhibitory activity against Aurora A Kinase (AURKA), which is crucial for mitosis and is often overexpressed in cancer cells .
  • Tubulin Polymerization Inhibition : Some derivatives act as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in targeting rapidly dividing tumor cells .
  • Antimicrobial Activity : There is evidence suggesting that certain imidazoquinazolines possess antimicrobial properties, making them candidates for treating infections such as tuberculosis .

Biological Activity Data

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Apoptosis InductionCaspase-dependent apoptosis
AntimicrobialActivity against Mycobacterium tuberculosis
Kinase InhibitionInhibition of AURKA and other kinases

Case Studies

  • Anticancer Efficacy : A study on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. These compounds were found to induce G2/M phase arrest and subsequent apoptosis through caspase activation pathways .
  • Antimicrobial Potential : In a series of experiments evaluating imidazoquinoline derivatives for anti-tubercular activity, several compounds exhibited promising results with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. Importantly, these compounds showed low toxicity towards human cells (HEK-293), indicating a favorable safety profile for further development .

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving the introduction of a thio group and the formation of an imidazoquinazoline structure. The synthesis typically involves:

  • Starting Materials : 2-chlorophenyl derivatives and isopropyl-substituted diketones.
  • Reagents : Common reagents include thionating agents and coupling agents for amide bond formation.

The structural characterization is often confirmed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

Anticancer Properties

Research has demonstrated that compounds similar to N-(2-chlorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : Compounds were evaluated against multiple cancer cell lines, including colon cancer (HCT-116), melanoma, and ovarian cancer. IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity.
Cell Line IC50 (μM)
Colon Cancer (HCT-116)0.41 - 0.69
Melanoma0.48 - 13.50
Ovarian Cancer0.25 - 5.01

Case Studies and Research Findings

Several studies have highlighted the promising applications of this compound:

  • Study on Anticancer Activity :
    • A study published in Molecules investigated a series of substituted quinazoline derivatives, revealing that compounds with similar structures to this compound showed significant anticancer activity against various human cancer cell lines .
  • Structure-Activity Relationship (SAR) :
    • Research has focused on the SAR of imidazoquinazolines, establishing that modifications to the thio group and aromatic rings can enhance biological activity and selectivity toward cancer cells .
  • Potential as a Pharmacophore :
    • The compound's structure suggests it could serve as a pharmacophore for designing new anticancer agents. The thio group is particularly noted for its role in enhancing biological interactions with target proteins involved in tumor growth .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The secondary amide group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine. This reaction is critical for prodrug activation or metabolite formation.

Conditions Products Notes
Acidic (HCl, H₂O, reflux)2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanoic acid + 2-chloroanilineObserved in structurally related sulfonamides and amides under acidic hydrolysis .
Basic (NaOH, H₂O, reflux)Same as aboveBase-catalyzed hydrolysis likely proceeds via nucleophilic acyl substitution .

Nucleophilic Aromatic Substitution at the Chlorophenyl Group

The electron-deficient 2-chlorophenyl ring may undergo substitution reactions with nucleophiles (e.g., amines, hydroxide) under catalytic or high-temperature conditions.

Reagent Conditions Product References
NH₃ (aq.)Cu catalyst, 100°CN-(2-aminophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamideAnalogous to chloroarene amination .
KOH (ethanol)Reflux, 12 h2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide phenol derivativeSimilar dechlorination observed in aryl chlorides .

Oxidation of the Thioether Linkage

The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity.

Oxidizing Agent Conditions Product References
H₂O₂ (30%)RT, 6 hSulfoxide derivativeCommon for thioethers .
mCPBA (meta-chloroperbenzoic acid)DCM, 0°C, 2 hSulfone derivativeHigh-yield oxidation reported for similar systems .

Modifications on the Imidazoquinazolinone Core

The fused heterocycle may undergo electrophilic substitution or reduction at the 3-oxo position:

Electrophilic Aromatic Substitution

Nitration or sulfonation could occur at electron-rich positions of the quinazolinone ring.

Reagent Conditions Product References
HNO₃/H₂SO₄0–5°C, 1 hNitro-substituted imidazoquinazolinoneObserved in quinazoline derivatives .

Reduction of the 3-Oxo Group

The ketone can be reduced to a secondary alcohol, potentially enhancing solubility.

Reducing Agent Conditions Product References
NaBH₄MeOH, RT, 4 h3-hydroxy-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl thioetherCommon ketone reduction .
LiAlH₄THF, reflux, 2 hSame as above (higher yield)Standard for stubborn reductions .

Thiol-Disulfide Exchange

The thioether may participate in disulfide bond formation under oxidative conditions, relevant in prodrug design.

Reagent Conditions Product References
I₂ (catalytic)DMSO, RT, 12 hDisulfide-linked dimerReported for thioethers in medicinal chemistry .

Key Research Findings

  • Synthetic Accessibility : The compound’s synthesis likely involves multi-step protocols, including Suzuki coupling for the quinazolinone core and thioether formation via nucleophilic substitution .

  • Metabolic Stability : Oxidation of the thioether to sulfone is a predicted major metabolic pathway, as seen in related sulfonamides .

  • Structure-Activity Relationships (SAR) : Modifications at the chlorophenyl or thioether groups significantly influence biological activity, as demonstrated in pyrimidine-based inhibitors .

Limitations and Gaps

  • Direct experimental data for this specific compound are sparse; most inferences derive from structural analogs.

  • Reaction yields, kinetics, and regioselectivity require empirical validation.

Q & A

Q. What are the key synthetic routes for this compound, and how can intermediate purity be validated?

The synthesis typically involves:

  • Core formation : Reacting 2-aminobenzamide derivatives with isopropyl aldehydes in DMF with sodium disulfite to form the imidazo[1,2-c]quinazolinone scaffold .
  • Thiolation : Introducing the thiol group via nucleophilic substitution or thiol-ene click chemistry (e.g., using mercaptoacetic acid derivatives) .
  • Acylation : Coupling with 2-chlorophenylpropanamide using acyl chlorides or EDCI/HOBt-mediated reactions . Purity validation : Intermediate purity is ensured via HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, chloroform:acetone 3:1). Final compound purity should exceed 95% (validated by LC-MS) .

Q. Which spectroscopic techniques are critical for confirming structural integrity?

  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic protons (δ 7.2–8.5 ppm), thioether linkages (δ 3.5–4.0 ppm), and carbonyl groups (δ 165–175 ppm) .
  • IR : Peaks at 1650–1700 cm1^{-1} (C=O stretch) and 2550–2600 cm1^{-1} (S-H stretch, if present) .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 456.12) .

Q. How can researchers address solubility challenges in biological assays?

  • Solubility enhancers : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Test solubility in buffered solutions (pH 4–8) due to the compound’s amphoteric nature .
  • Surfactants : Non-ionic surfactants (e.g., Tween-80) at 0.1% w/v can improve aqueous dispersion .

Advanced Research Questions

Q. How can coupling efficiency during thiolation be optimized using design of experiments (DOE)?

  • Variables : Reaction temperature (60–100°C), molar ratio (thiol:quinazoline, 1:1 to 1:3), and catalyst (e.g., CuI vs. Pd(OAc)2_2) .
  • DOE approach : A fractional factorial design (e.g., 23^3 matrix) to identify significant factors. For example, highlights flow chemistry for precise control of reaction parameters, improving yield by 20–30% .
  • Analytical validation : Monitor reaction progress via LC-MS and optimize for >90% conversion .

Q. What strategies resolve contradictions in reported kinase inhibition data?

  • Assay standardization : Use consistent kinase isoforms (e.g., EGFR T790M vs. wild-type) and ATP concentrations (1–10 µM) .
  • Cellular context : Validate activity in isogenic cell lines (e.g., transfected vs. wild-type) to exclude off-target effects.
  • Structural analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes across studies, focusing on the quinazoline core’s interaction with kinase ATP pockets .

Q. How can computational modeling predict metabolic stability and degradation pathways?

  • In silico tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites (e.g., oxidation at the isopropyl group) .
  • Degradation studies : Accelerated stability testing (40°C/75% RH for 14 days) with LC-MS to identify hydrolytic cleavage of the thioether bond or imidazoquinazolinone ring oxidation .

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